1-{[7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-4-oxo-4 h-chromen-8-yl]methyl}piperidine-3-carboxylic acid
Overview
Description
1-{[7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-4-oxo-4 h-chromen-8-yl]methyl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of aromatic carbamates derivatives with a chromen-2-one fragment: This study by Velikorodov et al. (2014) focused on the condensation of methyl N-(3-hydroxyphenyl)carbamate with various compounds, leading to the formation of chromene derivatives. The synthesis of chromenes is significant as they are core structures in many biologically active compounds (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester: In this research by Pimenova et al. (2003), the focus was on the synthesis and subsequent reactions of a compound similar to the one . The study highlights the versatility of such compounds in chemical reactions, leading to various derivatives with potential applications (Pimenova, Krasnych, Goun, & Miles, 2003).
Synthesis of carbamate derivatives of coumarin and chromene: This study by Velikorodov and Imasheva (2008) involved the synthesis of methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates. Carbamates and chromenes are important in medicinal chemistry for their potential therapeutic applications (Velikorodov & Imasheva, 2008).
Synthesis of 9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles: El-Agrody et al. (2002) explored the synthesis of 1H-benzo[f]chromene derivatives, indicating the potential for creating complex molecules that could have various applications, including in pharmaceuticals (El-Agrody, Eid, Emam, Mohamed, & Bedair, 2002).
Intraspecific variability of dihydrochalcone, chromenes, and benzoic acid derivatives in leaves of Piper aduncum L.: Morandim et al. (2009) investigated the chemical variability in Piper aduncum L. leaves, identifying compounds such as chromenes. This study highlights the natural occurrence and variability of chromene derivatives in plant species (Morandim, Kato, Cavalheiro, & Furlan, 2009).
Properties
IUPAC Name |
1-[[7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4-oxochromen-8-yl]methyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-14-10-20(26)18(12-25-9-3-4-16(11-25)24(28)29)23-21(14)22(27)19(13-31-23)15-5-7-17(30-2)8-6-15/h5-8,10,13,16,26H,3-4,9,11-12H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNHTKCSVDVKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CO2)C3=CC=C(C=C3)OC)CN4CCCC(C4)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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